3-(1H-Purin-2-yl)prop-1-en-1-amine
Description
3-(1H-Purin-2-yl)prop-1-en-1-amine is an enamine derivative featuring a purine ring substituted at the 2-position with a prop-1-en-1-amine chain. The conjugated enamine system and purine scaffold may confer unique electronic properties, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(E)-3-(7H-purin-2-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C8H9N5/c9-3-1-2-7-10-4-6-8(13-7)12-5-11-6/h1,3-5H,2,9H2,(H,10,11,12,13)/b3-1+ |
InChI Key |
GACAIQRKOQDMMU-HNQUOIGGSA-N |
Isomeric SMILES |
C1=C2C(=NC(=N1)C/C=C/N)N=CN2 |
Canonical SMILES |
C1=C2C(=NC(=N1)CC=CN)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Purin-2-yl)prop-1-en-1-amine can be achieved through several methods:
Starting from Purine: One common method involves the alkylation of purine with a suitable alkylating agent such as allyl bromide in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Using a Precursor: Another approach involves the use of a precursor such as 2-chloropurine, which undergoes a nucleophilic substitution reaction with allylamine under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(1H-Purin-2-yl)prop-1-en-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Purin-2-yl)prop-1-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
3-(1H-Purin-2-yl)prop-1-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of nucleic acid analogs.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 3-(1H-Purin-2-yl)prop-1-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on Heterocyclic Rings
3-(1H-Purin-6-yl)prop-1-en-1-amine
- Structural Difference: The purine substituent is at the 6-position instead of the 2-position.
- Reactivity : Purine derivatives with substituents at the 6-position are often involved in nucleoside analog synthesis, suggesting that the 6-yl isomer might exhibit distinct metabolic stability compared to the 2-yl analog .
N-(2-(2-Methoxyphenoxy)ethyl)-3-(9H-carbazol-8-yloxy)prop-1-en-1-amine
- Structural Features: Replaces the purine ring with a carbazole moiety and introduces a methoxyphenoxyethyl group.
- Degradation Behavior : This compound forms a degradation product under acidic conditions, highlighting the sensitivity of the enamine linkage to hydrolysis. The absence of purine’s aromatic nitrogen atoms may reduce stability under oxidative stress .
Enamine Derivatives with Aromatic Substituents
3-(4-Nitrobenzenesulfonyl)-1-(4-methyl-1H-pyrazol-1-yl)-2-(4-methyl-1H-pyrazol-1-yl)prop-1-en-1-amine
- Functional Groups: Incorporates nitrobenzenesulfonyl and pyrazole groups.
- Spectral Data : IR spectra show strong absorption at 1530 cm⁻¹ (N=O stretch), distinct from purine’s N-H stretches (~3288 cm⁻¹ in related amines) .
(E)-N-Methyl-N-[[1-methyl-5-[3-[1-(phenylmethyl)piperidin-4-yl]propoxy]indol-2-yl]methyl]prop-1-en-1-amine
- Biological Relevance: This compound inhibits monoamine oxidase B (MAO-B), demonstrating that enamine derivatives with bulky aromatic substituents can target neurological enzymes. The purine analog’s smaller size may limit such interactions but could improve membrane permeability .
Physicochemical and Spectroscopic Comparisons
Biological Activity
3-(1H-Purin-2-yl)prop-1-en-1-amine, also known as 1-Propen-1-amine, 3-(1H-purin-2-yl)-, is a purine derivative notable for its potential biological activities. This compound exhibits structural similarities to nucleobases, which may contribute to its interactions with various biological targets, particularly in the realm of medicinal chemistry.
Structural Characteristics
The molecular formula of 3-(1H-Purin-2-yl)prop-1-en-1-amine is C₈H₉N₅, with a molecular weight of approximately 175.19 g/mol. The compound features a five-membered nitrogen-containing ring typical of purines and a propenyl amine group, which enhances its reactivity and potential biological properties.
1. Antimicrobial Properties
Preliminary studies indicate that 3-(1H-Purin-2-yl)prop-1-en-1-amine may possess antimicrobial properties due to its structural analogies with known antibiotics. The compound has been observed to interact with enzymes involved in nucleic acid metabolism, suggesting a potential role in inhibiting bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <125 µg/mL |
| Escherichia coli | <150 µg/mL |
| Pseudomonas aeruginosa | >125 µg/mL |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
2. Antioxidant Activity
Research has shown that purine derivatives often exhibit antioxidant properties. The presence of the propenyl amine group may enhance the electron-donating ability of the molecule, contributing to its potential as an antioxidant agent. Further investigation into its radical scavenging activity is warranted.
Mechanistic Insights
The biological mechanisms through which 3-(1H-Purin-2-yl)prop-1-en-1-amine exerts its effects are not fully elucidated. However, it is hypothesized that its interaction with biological macromolecules may involve:
- Enzyme Inhibition : Targeting enzymes related to nucleic acid synthesis.
- Receptor Binding : Potentially interacting with receptors involved in cellular signaling pathways.
Case Studies and Research Findings
Recent studies have explored various derivatives of purine and their biological activities. For instance:
- Antibiofilm Activity : A study on similar purine derivatives indicated significant antibiofilm activity against pathogenic bacteria, suggesting that 3-(1H-Purin-2-yl)prop-1-en-1-amine might share similar properties.
- Therapeutic Potential : Derivatives containing the purine structure have been investigated for their roles as antimetabolites in cancer therapy, highlighting the therapeutic potential of compounds like 3-(1H-Purin-2-yl)prop-1-en-1-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
